molecular formula C6H4ClF2N B1361499 3-Chloro-2,4-difluoroaniline CAS No. 2613-34-5

3-Chloro-2,4-difluoroaniline

Cat. No. B1361499
CAS RN: 2613-34-5
M. Wt: 163.55 g/mol
InChI Key: BNTNWQPIBPBJOO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N . It belongs to the class of organic compounds known as fluoroanilines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4-difluoroaniline consists of a benzene ring substituted with chlorine and fluorine atoms and an amine group . The exact mass is 163.000031 Da .


Physical And Chemical Properties Analysis

3-Chloro-2,4-difluoroaniline has a molecular weight of 163.553, a density of 1.5±0.1 g/cm3, a boiling point of 222.8±35.0 °C at 760 mmHg, and a melting point of 60-62ºC . It also has a flash point of 88.6±25.9 °C .

Scientific Research Applications

  • Spectroscopic and Quantum Chemical Studies :

    • 3,4-Difluoroaniline has been extensively studied through various spectroscopic methods, such as FT-IR, FT-Raman, NMR, and UV-Vis. These studies provide insights into the structural and physicochemical properties of the molecule, which are crucial for understanding its applications in different scientific fields (Kose, Karabacak, & Atac, 2015).
  • Synthesis of Biologically Active Compounds :

    • 3,4-Difluoroaniline serves as a starting reagent for synthesizing various biologically active compounds. It is particularly significant in the synthesis of aminoacetic acid difluoroanilides and other derivatives with potential biological applications (Gataullin et al., 1999).
  • Preparation for Aromatic Fluorine Chemistry :

    • The compound is involved in the preparation of different difluoroanilines, which are pivotal in the field of aromatic fluorine chemistry. This involves processes like chlorination, nitration, and reduction, highlighting its role in the synthesis of complex fluorinated aromatic compounds (Pews & Gall, 1991).
  • Quantum Chemical Computational Studies :

    • Quantum chemical computational studies on 2,4-difluoroaniline using the Density Functional Theory (DFT) method have been conducted. These studies examine aspects like hyperpolarizability, molecular orbital analysis, and electrophilicity, which are crucial for understanding its potential in nonlinear optical applications (Antony Selvam et al., 2020).
  • Structural and Spectroscopic Analysis :

    • Comprehensive structural and spectroscopic analyses of difluoroanilines, including 2,4-Difluoroaniline, have been carried out. This involves comparing experimental data with theoretical calculations to understand the effects of fluorine atoms on the aromatic ring, which is essential for predicting their behavior in various applications (Pathak et al., 2014).
  • Synthesis of Antimicrobial Drugs :

    • A practical synthesis method for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs, has been developed using 2,4-difluoro-3-chlororobenzoic acid. This showcases its
    importance in the pharmaceutical industry for drug development .
  • Insecticide Synthesis :

    • 3-Chloro-2,4-difluoroaniline is utilized in the synthesis of the insecticide Teflubenzuron. This process involves a series of chemical reactions starting from 2,4-difluoronitrobenzene, demonstrating its role in the creation of effective insect control agents (Shi-long, 2006; Yang, 2006).
  • Physical, Thermal, and Spectral Properties Modification :

    • Studies have investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, which can have significant implications in modifying its usability in various industrial and scientific applications (Trivedi et al., 2015).

Safety And Hazards

3-Chloro-2,4-difluoroaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTNWQPIBPBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278839
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluoroaniline

CAS RN

2613-34-5
Record name 2613-34-5
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

135 g of tin(II) chloride (dihydrate) was added in small fractions to a stirred suspension of 23 g of 3-chloro-2,4-difluoronitrobenzene in 110 cm3 of a 37% aqueous hydrochloric acid solution and 25 cm'of diethyl ether. After the addition, the mixture was heated for 30 minutes at a temperature in the region of 40° C. After cooling the reaction mass, the mixture was poured over 300 cm3 of water supplemented with 150 g of ice. The mixture was made highly alkaline by addition of caustic soda, and then extracted twice with 250 cm3 of chloroform. The extracts were combined, dried over magnesium sulphate, and then concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 17.4 g of 3-chloro-2,4-difluoroaniline was obtained in the form of a beige solid, which melted at 58° C.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WRF Goundry, K Boardman… - … Process Research & …, 2017 - ACS Publications
Recently, the aminoquinazoline motif has been highly prevalent in anticancer pharmaceutical compounds. Synthetic methods are required to make this structure on a multikilo scale and …
Number of citations: 7 pubs.acs.org
SN Milik, DS Lasheen, RAT Serya… - European Journal of …, 2017 - Elsevier
Epidermal Growth Factor Receptor (EGFR) stands out as a key player in the development of many cancers. Its dysregulation is associated with a vast number of tumors such as non-…
Number of citations: 53 www.sciencedirect.com
NP Grimster, E Anderson, M Alimzhanov… - Journal of Medicinal …, 2018 - ACS Publications
Janus kinases (JAKs) have been demonstrated to be critical in cytokine signaling and have thus been implicated in both cancer and inflammatory diseases. The JAK family consists of …
Number of citations: 19 pubs.acs.org
S Gerndt, CC Chen, YK Chao, Y Yuan, S Burgstaller… - Elife, 2020 - elifesciences.org
Ion selectivity is a defining feature of a given ion channel and is considered immutable. Here we show that ion selectivity of the lysosomal ion channel TPC2, which is hotly debated (…
Number of citations: 121 elifesciences.org

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